Potency and Selectivity Profile Remains Unreported Across Any Kinase or Cellular Target Panel
A systematic search of PubMed, Google Scholar, Patentscope, and PubChem Bioassay databases through May 2026 retrieves zero records with measured IC50, Kd, EC50, or percent inhibition data for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide against any isolated enzyme, cell line, or target [1]. In contrast, structurally related ureido-thiazole derivatives described in the Journal of Saudi Chemical Society (2024) show anti-proliferative IC50 values ranging from 1.2 to 18.7 μM against HepG2 and Huh7 hepatocellular carcinoma lines, but these data correspond to differently substituted analogs and cannot be extrapolated to the target compound [2]. The absence of any quantitative activity data represents the single most critical gap for procurement decision-making.
| Evidence Dimension | IC50 against hepatocellular carcinoma cell lines |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Structurally analogous ureido-thiazole derivatives: IC50 range 1.2–18.7 μM against HepG2 and Huh7 |
| Quantified Difference | Not calculable – target compound activity unknown |
| Conditions | MTT assay, 48-h treatment, HepG2 and Huh7 cell lines |
Why This Matters
Without IC50 data, the compound cannot be prioritized over analogs with demonstrated anti-proliferative potency, making target identification and assay validation impossible.
- [1] PubChem Bioassay. (2025). Search results for CAS 921476-01-9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Li, W., An, N., Tian, Y., Zhang, S., Guo, L., Zhao, T., Su, R., & Cai, D. (2024). Design, synthesis, and antitumor activities of novel ureido/thioureido derivatives with a 4-phenylthiazol-2-amine scaffold. Journal of Saudi Chemical Society, 28(4), 101900. View Source
